molecular formula C10H13N3OS B12804365 (2-Benzylsulfanylethylideneamino)urea CAS No. 6304-91-2

(2-Benzylsulfanylethylideneamino)urea

Cat. No.: B12804365
CAS No.: 6304-91-2
M. Wt: 223.30 g/mol
InChI Key: YUGJTRXFJHXFFM-UHFFFAOYSA-N
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Description

(2-Benzylsulfanylethylideneamino)urea is an organic compound with the molecular formula C({10})H({13})N(_{3})OS It is characterized by the presence of a benzylsulfanyl group attached to an ethylideneamino moiety, which is further connected to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylsulfanylethylideneamino)urea typically involves the reaction of benzyl mercaptan with an appropriate ethylideneamino precursor, followed by the introduction of a urea group. One common method includes:

    Step 1 Formation of the Ethylideneamino Intermediate:

    Step 2 Introduction of the Urea Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylsulfanylethylideneamino)urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethylideneamino moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH({4})) are employed.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Benzylsulfanylethylideneamino)urea is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable scaffold in medicinal chemistry.

Medicine

Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds could serve as lead molecules for the development of new drugs targeting specific biological pathways.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (2-Benzylsulfanylethylideneamino)urea and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with biological targets, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylsulfanylethylideneamino)urea
  • (2-Phenylsulfanylethylideneamino)urea
  • (2-Benzylsulfanylethylideneamino)thiourea

Uniqueness

(2-Benzylsulfanylethylideneamino)urea is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct and valuable compound for various applications.

Properties

CAS No.

6304-91-2

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

(2-benzylsulfanylethylideneamino)urea

InChI

InChI=1S/C10H13N3OS/c11-10(14)13-12-6-7-15-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,11,13,14)

InChI Key

YUGJTRXFJHXFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC=NNC(=O)N

Origin of Product

United States

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